molecular formula C7H11NOS B039238 2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol CAS No. 112970-07-7

2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B039238
CAS No.: 112970-07-7
M. Wt: 157.24 g/mol
InChI Key: NOWKAMZNATWQAG-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol (CAS: See COA

Properties

IUPAC Name

2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7(9)6-3-8-4-10-6/h3-5,7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWKAMZNATWQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • The synthetic route for acetyl sulfisoxazole involves acetylation of sulfisoxazole. Specific reaction conditions and industrial production methods may vary, but the overall process includes acetylating the parent compound.
  • Chemical Reactions Analysis

      Reactions: Acetyl sulfisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type. For example

      Major Products: The products formed depend on the specific reaction. For instance, reduction may yield amines, while substitution can lead to various derivatives.

  • Scientific Research Applications

    Medicinal Chemistry

    Antimicrobial Properties
    The thiazole moiety in 2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol contributes to its significant antimicrobial activity. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways of microbial organisms, leading to growth arrest. This makes it a promising candidate for the development of new antimicrobial agents.

    Anticancer Activity
    Studies have shown that compounds containing thiazole rings often exhibit enhanced activity against various cancer cell lines. The mechanism of action typically involves modulation of enzyme activities and interaction with cellular receptors, potentially inducing apoptosis in cancer cells. The unique substitution pattern of this compound enhances its biological reactivity compared to simpler derivatives.

    Agricultural Applications

    Growth Regulation
    Research has indicated that this compound can act as a growth regulator for plants. Preliminary laboratory tests have shown that it positively influences the growth of crops such as rapeseed (Brassica napus L.) and St. John's wort (Hypericum perforatum L.) . This application is particularly valuable in enhancing crop yields and improving agricultural productivity.

    Chemical Synthesis

    Building Block for Complex Molecules
    In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in the development of novel compounds with potential therapeutic applications .

    Comparative Analysis with Related Compounds

    To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

    Compound NameStructural FeaturesUnique Properties
    2-Aminothiazole Simpler thiazole derivativeKnown for broad-spectrum antimicrobial activity
    Thiamine (Vitamin B1) Contains a thiazole ringEssential for carbohydrate metabolism
    Sulfathiazole Antimicrobial drug with a thiazole ringUsed in treating bacterial infections

    The distinct combination of amino, hydroxyl, and thiazole functionalities in this compound imparts unique chemical and biological properties not fully covered by simpler derivatives like 2-Aminothiazole or Thiamine.

    Mechanism of Action

      Molecular Targets: The bacterial enzyme .

      Pathway: Inhibition of folic acid synthesis by blocking PABA incorporation into dihydrofolic acid.

  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Compounds

    Core Structural Analogs

    3-(1,3-Thiazol-5-yl)propan-1-ol ()
    • Structure: Differs by the absence of a methyl group at the propanol chain’s 2-position.
    • Molecular Formula: C₆H₉NOS (MW: 143.20 g/mol) vs. C₇H₁₁NOS (MW: 157.24 g/mol for the target compound).
    • Key Properties: Collision cross-section (CCS) [M+H]⁺ = 128.4 Ų (indicative of compact molecular geometry) .
    3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-one ()
    • Structure: Ketone derivative with an amino group at the 3-position.
    • Molecular Formula : C₇H₁₀N₂OS (MW: 170.23 g/mol).
    • Key Differences: Replacement of the hydroxyl group with a ketone reduces hydrogen-bonding capacity but increases electrophilicity.

    Heterocyclic Variants

    3-(1H-Imidazol-5-yl)propan-1-ol ()
    • Structure : Replaces thiazole with imidazole (two nitrogen atoms).
    • Molecular Formula : C₆H₁₀N₂O (MW: 126.16 g/mol).
    • Key Comparisons :
      • Imidazole’s aromaticity and dual nitrogen atoms enhance π-π stacking and hydrogen-bonding interactions compared to thiazole.
      • Lower molecular weight and higher polarity (PSA: 52.5 Ų) may favor solubility but reduce lipophilicity .
    3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-Methyloxime ()
    • Structure : Features a thiazole ring substituted with a 4-chlorophenyl group and a keto-oxime chain.
    • Molecular Formula : C₁₃H₁₁ClN₂O₂S (MW: 294.75 g/mol).
    • Key Insights :
      • The electron-withdrawing chlorine and oxime groups increase stability and modulate reactivity, contrasting with the target compound’s simpler substituents .

    Physicochemical Properties and Predictive Data

    Table 1: Comparative Physicochemical Properties

    Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors PSA (Ų)
    2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol 157.24 0.8 1 (OH) 3 (S, N, O) 60.5
    3-(1,3-Thiazol-5-yl)propan-1-ol 143.20 0.2 1 (OH) 3 (S, N, O) 60.5
    3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-one 170.23 0.5 2 (NH₂) 4 (S, N, O, O) 85.5
    3-(1H-Imidazol-5-yl)propan-1-ol 126.16 -0.4 2 (OH, NH) 3 (N, O) 52.5

    Notes:

    • The target compound’s branched methyl group increases hydrophobicity (higher LogP) compared to linear analogs.
    • Polar Surface Area (PSA) correlates with solubility and bioavailability; thiazole-containing compounds generally exhibit moderate PSA values suitable for drug-like properties.

    Stability and Reactivity

    • Thiazole rings are susceptible to electrophilic substitution at the 2- and 4-positions. The hydroxyl group in the target compound may participate in esterification or etherification reactions.

    Q & A

    Q. What are the key considerations for designing a synthesis route for 2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol?

    The synthesis typically involves acetylation of sulfisoxazole, requiring optimization of reaction conditions such as temperature, solvent polarity, and catalyst selection. For instance, anhydrous conditions and acid catalysts (e.g., acetic anhydride) are critical to minimize side reactions like hydrolysis. Purification via recrystallization or chromatography ensures product purity, as residual acetylating agents may alter biological activity .

    Q. How can researchers validate the compound’s antibacterial mechanism of action?

    The compound inhibits bacterial folate synthesis by competitively blocking PABA incorporation into dihydrofolic acid. To confirm this, researchers can:

    • Perform in vitro enzyme inhibition assays using bacterial dihydropteroate synthase.
    • Compare MIC (Minimum Inhibitory Concentration) values against PABA-supplemented vs. unsupplemented bacterial cultures.
    • Use radiolabeled PABA to track competitive binding .

    Q. What spectroscopic techniques are optimal for characterizing the compound’s purity and structure?

    • NMR : ¹H/¹³C NMR identifies hydroxyl (-OH) and thiazole proton environments. For example, the thiazole ring’s protons resonate at δ 8.5–9.0 ppm .
    • IR Spectroscopy : Confirms the presence of -OH (3200–3600 cm⁻¹) and thiazole C=N (1600–1500 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS validates molecular weight (C₇H₁₁NOS, MW 157.23 g/mol) .

    Advanced Research Questions

    Q. How can computational methods elucidate noncovalent interactions influencing the compound’s binding affinity?

    Tools like Multiwfn analyze electron density distributions to map van der Waals interactions, hydrogen bonds, and steric effects. For example:

    • Generate Non-Covalent Interaction (NCI) plots to visualize binding pockets in dihydropteroate synthase.
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the thiazole ring .

    Q. What strategies resolve contradictions in reported antibacterial efficacy data across studies?

    Discrepancies may arise from variations in bacterial strains, assay conditions, or impurity profiles. Researchers should:

    • Standardize MIC assays using CLSI (Clinical Laboratory Standards Institute) guidelines.
    • Perform HPLC purity checks (e.g., C18 column, 90:10 acetonitrile/water mobile phase) to quantify active vs. degraded product .
    • Compare results with structural analogs (e.g., sulfamethoxazole) to isolate substituent effects .

    Q. How can the compound’s structure be modified to enhance metabolic stability while retaining activity?

    • Bioisosteric Replacement : Substitute the hydroxyl group with a metabolically stable moiety (e.g., trifluoromethyl) to reduce Phase II glucuronidation.
    • Pro-drug Design : Introduce ester linkages (e.g., acetyloxymethyl) for targeted release in bacterial environments.
    • Validate modifications using in vitro microsomal stability assays and cytotoxicity screens .

    Q. What experimental approaches quantify the compound’s steric and electronic effects on bacterial resistance?

    • QSAR Modeling : Correlate substituent bulk (e.g., Verloop parameters) with resistance rates in clinical isolates.
    • Crystallography : Resolve co-crystal structures of the compound with mutant dihydropteroate synthase to identify resistance-linked conformational changes .

    Data Analysis and Interpretation

    Q. How should researchers interpret conflicting results in bacterial growth inhibition assays?

    • Dose-Response Curves : Ensure Hill slopes align with competitive inhibition models (expected slope ~1 for PABA competition).
    • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
    • Control for Degradation : Include stability studies under assay conditions (e.g., pH 7.4, 37°C) .

    Q. What advanced chromatographic methods separate the compound from synthetic by-products?

    • UHPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for acetylated by-products (e.g., mlz 199.1 for the parent ion) .
    • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed (e.g., Chiralpak AD-H column) .

    Methodological Best Practices

    Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

    • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or in-situ FTIR.
    • Scale-up Considerations : Maintain stoichiometric ratios of reagents (e.g., 1.2:1 acetylating agent:sulfisoxazole) to prevent excess reagent accumulation.
    • Documentation : Report detailed NMR shifts and coupling constants for reproducibility .

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